molecular formula C6H10O2S B2741566 (1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid CAS No. 2098105-92-9

(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B2741566
CAS No.: 2098105-92-9
M. Wt: 146.2
InChI Key: MSMUSHKIOZLLGD-URHBZAFASA-N
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Description

(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclobutane, featuring a carboxylic acid group and a methylsulfanyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylsulfanyl-1-bromopropane with sodium cyclobutanecarboxylate in the presence of a suitable solvent can yield the desired compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as 3-methylsulfanylcyclobutene-1-carboxylic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the carboxylic acid and methylsulfanyl groups.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: 3-Methylsulfinylcyclobutane-1-carboxylic acid, 3-Methylsulfonylcyclobutane-1-carboxylic acid

    Reduction: 3-Methylsulfanylcyclobutanol

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound can be used to investigate the effects of sulfur-containing functional groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    3-Methylcyclobutane-1-carboxylic acid:

    3-Sulfanylcyclobutane-1-carboxylic acid: Contains a sulfanyl group instead of a methylsulfanyl group, leading to different chemical behavior.

Uniqueness

(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

(1s,3s)-3-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a cyclic organic compound notable for its unique structural features, which include a cyclobutane ring and functional groups such as a carboxylic acid and a methylsulfanyl group. Its molecular formula is C₇H₁₂O₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules and pathways.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The presence of the methylsulfanyl group introduces sulfur, which can enhance the compound's reactivity and influence its interactions with enzymes and proteins. The cyclobutane ring contributes to the compound's conformational rigidity, potentially affecting binding interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Interaction : The compound is believed to engage in hydrogen bonding and hydrophobic interactions with enzymes, influencing their activity.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Pharmacological Potential : Computer-aided prediction tools like PASS have been employed to assess its potential pharmacological effects based on its molecular structure.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, modulating their activity.
  • Redox Reactions : The methylsulfanyl group may participate in redox reactions, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent research has highlighted the potential applications and biological activities of this compound:

  • Cytotoxicity Studies :
    • A study indicated that the compound exhibited selective cytotoxicity against A375 melanoma cells with an IC50 value less than 10 µM. This suggests promising potential for development as an anti-cancer agent .
  • Interaction Studies :
    • Interaction studies have shown that the compound can effectively bind to specific enzymes and receptors, influencing their functions. This is critical for understanding its role in biochemical pathways.
  • Comparative Analysis :
    • Similar compounds have been evaluated for their biological activities, providing a context for understanding the unique properties of this compound. For instance, compounds with similar structural features often exhibit varying degrees of cytotoxicity and enzyme inhibition .

Data Table: Biological Activity Comparison

Compound NameStructure TypeIC50 (µM)Notable Activity
This compoundCyclobutane derivative<10Cytotoxic against A375 melanoma cells
Disorazole ANatural product0.01 - 0.03Inhibits tubulin polymerization
3-Oxocyclobutanecarboxylic acidCyclobutane derivative5 - 30Cytotoxic across multiple cell lines

Properties

IUPAC Name

3-methylsulfanylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-9-5-2-4(3-5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUSHKIOZLLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836140-35-2
Record name 3-(methylsulfanyl)cyclobutane-1-carboxylic acid
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